3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide is a complex organic compound that belongs to the class of sulfonamides and benzamides This compound is characterized by the presence of a sulfonyl group attached to a cyanophenyl ring, an amide linkage, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-cyanophenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is sulfonylated using sulfonyl chloride to form the sulfonamide.
Amidation: The sulfonamide is then reacted with 2-ethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzamide moiety may interact with receptors or other proteins, modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar benzophenone structure but different functional groups.
Sulfonamides: A class of compounds with a sulfonyl group attached to an amine, similar to the sulfonamide moiety in the target compound.
Benzamides: Compounds with a benzamide structure, sharing the amide linkage with the target compound.
Uniqueness
3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide is unique due to its combination of a sulfonyl group, cyanophenyl ring, and ethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[(4-cyanophenyl)sulfonylamino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H19N3O4S/c1-2-29-21-9-4-3-8-20(21)24-22(26)17-6-5-7-18(14-17)25-30(27,28)19-12-10-16(15-23)11-13-19/h3-14,25H,2H2,1H3,(H,24,26) |
InChI Key |
ZBEJVWLRXRDRKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.